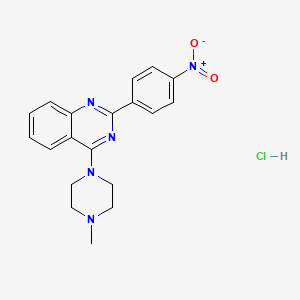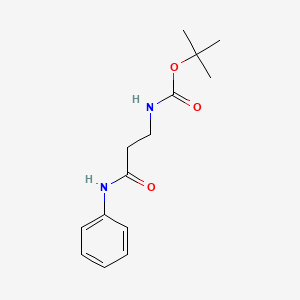![molecular formula C24H24N2O4 B5205224 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide, also known as AF-16, is a chemical compound that has been studied extensively for its potential application in scientific research. AF-16 is a member of the family of compounds known as benzamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide can inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that it has been shown to have potent activity against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop new derivatives with improved properties.
Direcciones Futuras
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide. One area of research could be to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research could be to develop new derivatives of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide with improved activity or selectivity for specific types of cancer cells. Finally, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
Métodos De Síntesis
The synthesis of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide involves a multi-step process that begins with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-butoxybenzoyl)aniline. The final step in the synthesis involves the reaction of N-(4-butoxybenzoyl)aniline with 2-furancarboxaldehyde to form N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide.
Aplicaciones Científicas De Investigación
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been studied extensively for its potential application in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to have potent anti-cancer activity in vitro, and studies in animal models have also shown promising results.
Propiedades
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-15-29-20-13-11-18(12-14-20)23(27)26-22(17-21-10-7-16-30-21)24(28)25-19-8-5-4-6-9-19/h4-14,16-17H,2-3,15H2,1H3,(H,25,28)(H,26,27)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDULZPNNWYPFG-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

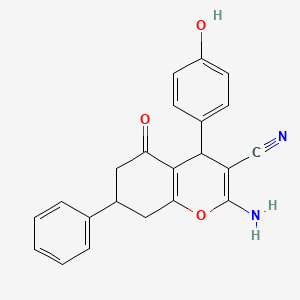
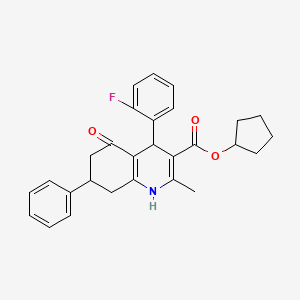
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
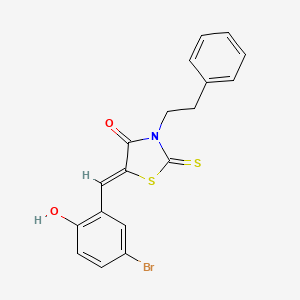
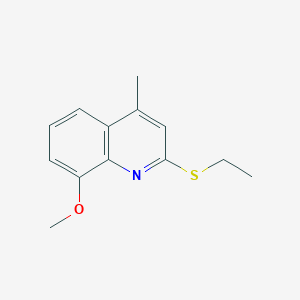
![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)

![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
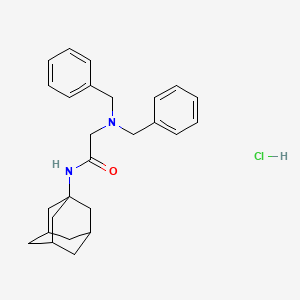
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
